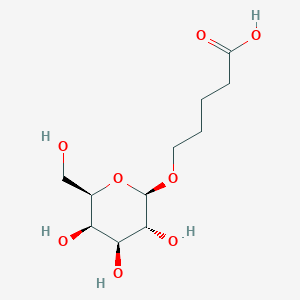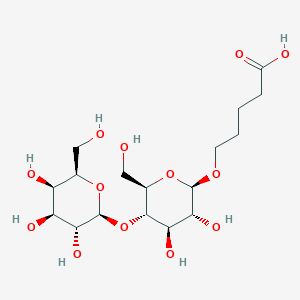
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid, also known as 2-AEP, is a synthetic organic acid that has become increasingly popular in scientific research due to its ability to act as a substrate for a variety of enzymes, its high stability, and its potential applications in biochemistry, molecular biology, and drug design. 2-AEP is a derivative of the naturally occurring amino acid, glutamic acid, and is a member of the family of α-amino acids. 2-AEP is a colorless, solid substance with a molecular weight of 246.3 g/mol and a melting point of 177-179°C.
Scientific Research Applications
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid has several potential applications in scientific research, including its use as a substrate for a variety of enzymes, its high stability, and its potential applications in biochemistry, molecular biology, and drug design. This compound has been used in studies of the structure and function of enzymes, such as proteases and glycosidases, as well as in studies of the structure and function of proteins and peptides. This compound has also been used in studies of the structure and function of DNA, as well as in studies of the structure and function of carbohydrates. Additionally, this compound has been used in studies of the structure and function of lipids, as well as in studies of the structure and function of hormones.
Mechanism of Action
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid acts as a substrate for a variety of enzymes, including proteases, glycosidases, and lipases. This compound binds to the active site of these enzymes, resulting in the formation of an enzyme-substrate complex. This complex then undergoes a series of chemical reactions, resulting in the release of the desired product, this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, this compound has been shown to inhibit the growth of a variety of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Furthermore, this compound has been shown to inhibit the growth of a variety of viruses, including herpes simplex virus type 1 and type 2, as well as human immunodeficiency virus type 1.
Advantages and Limitations for Lab Experiments
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid has several advantages for use in laboratory experiments, including its high stability, its ability to act as a substrate for a variety of enzymes, and its potential applications in biochemistry, molecular biology, and drug design. Additionally, this compound is relatively easy to synthesize and is relatively inexpensive. However, this compound has several limitations for use in laboratory experiments, including its potential to produce toxic byproducts, its potential to cause irritation to the skin and eyes, and its potential to cause respiratory irritation.
Future Directions
Future research on (((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid could focus on its potential applications in drug design, its potential to inhibit the growth of a variety of bacteria, fungi, and viruses, and its potential to cause toxic byproducts. Additionally, future research could focus on the structure and function of enzymes that interact with this compound, as well as the structure and function of proteins, peptides, DNA, carbohydrates, and lipids that interact with this compound. Finally, future research could focus on the potential of this compound to cause irritation to the skin, eyes, and respiratory system.
Synthesis Methods
(((2-Acetamido-2-deoxy-beta-D-Glucopyranosyl-oxy)ethoxy)ethoxy)propionic acid can be synthesized through a variety of methods, most commonly through the reaction of ethyl acetoacetate with ethylene glycol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the desired product, this compound. Other methods of synthesis include the use of ethyl acetoacetate and hydroxylamine, as well as the reaction of ethyl acetoacetate and ethylene glycol in the presence of a strong acid, such as hydrochloric acid.
properties
IUPAC Name |
3-[2-[2-[2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO11/c1-11(20)18-14-16(24)15(23)12(10-19)29-17(14)28-9-8-27-7-6-26-5-4-25-3-2-13(21)22/h12,14-17,19,23-24H,2-10H2,1H3,(H,18,20)(H,21,22)/t12-,14-,15-,16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTIOJRWZLATDQ-LMHBHQSJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCOCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCOCCOCCOCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)











